molecular formula C15H23NO2 B13790729 2-(1-Neopentylaminoethyl)-1,4-benzodioxane CAS No. 67011-33-0

2-(1-Neopentylaminoethyl)-1,4-benzodioxane

Cat. No.: B13790729
CAS No.: 67011-33-0
M. Wt: 249.35 g/mol
InChI Key: JPDSUSRTWKLSDJ-UHFFFAOYSA-N
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Description

2-(1-Neopentylaminoethyl)-1,4-benzodioxane is an organic compound that features a benzodioxane ring substituted with a neopentylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Neopentylaminoethyl Group: The neopentylaminoethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Neopentylaminoethyl)-1,4-benzodioxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the neopentylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Neopentylaminoethyl)-1,4-benzodioxane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The neopentylaminoethyl group may interact with enzymes or receptors, leading to various biological effects. The benzodioxane ring can also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Neopentylaminoethyl)-1,4-benzodioxane is unique due to the combination of the neopentylaminoethyl group and the benzodioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

CAS No.

67011-33-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C15H23NO2/c1-11(16-10-15(2,3)4)14-9-17-12-7-5-6-8-13(12)18-14/h5-8,11,14,16H,9-10H2,1-4H3

InChI Key

JPDSUSRTWKLSDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NCC(C)(C)C

Origin of Product

United States

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